丙烯酸铜

描述

Synthesis Analysis

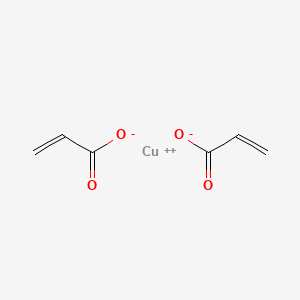

The synthesis of copper acrylate involves a series of steps. Firstly, a copper acrylate micromolecular monomer is generated. Secondly, radical polymerization is performed in a mixed solvent under the action of an initiator . This synthesis technology can greatly shorten the reaction time, thus reducing the production cost by 20-30% .Molecular Structure Analysis

The molecular formula of copper acrylate is C3H3CuO2 . The single crystal X-ray diffraction study of copper acrylate complexes reveals that the copper (II) ion is located on an inversion center and shows an elongated octahedral geometry completed by two coplanar bidentate acrylates .Chemical Reactions Analysis

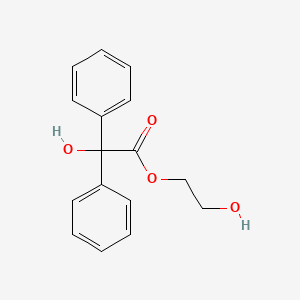

Copper acrylate can undergo photo-induced copper-mediated radical polymerization . This process involves a series of monomers, namely, methyl (MA), ethyl (EA), n-butyl (nBA), 2-hydroxyethyl (HEA), and di(ethylene glycol) ethyl ether (DEGA) acrylate .科学研究应用

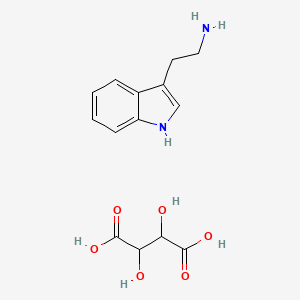

自由基聚合的催化剂:丙烯酸铜的近亲,葡萄糖酸铜,已被用作丙烯酸酯的光诱导活性自由基聚合的前体催化剂。此过程生成定义明确的聚合物,具有接近定量的转化率、低分散性和高端基保真度 (Nikolaou 等人,2015).

铜管反应器中的连续自由基聚合:铜管已被用于甲基丙烯酸酯的连续受控自由基聚合。铜的高表面积通过单电子转移-活性自由基聚合 (SET-LRP) 机制介导反应,展示出降低原材料和后处理纯化成本的潜力 (Chan 等人,2011).

铜络合物的双重聚合:新型铜络合物已被用作自由基和阳离子聚合的光引发剂。这使得丙烯酸酯/环氧互穿聚合物网络的形成成为可能,与传统的自由基聚合相比,提供了调整或调整性能的能力 (Mau 等人,2021).

序列定义丙烯酸酯低聚物的合成:光诱导的铜介导自由基聚合已被用于合成单分散的序列定义丙烯酸酯低聚物,表明对聚合物结构进行精确控制的可能性 (Vandenbergh 等人,2015).

功能化铜纳米粒子的防污潜力:功能化丙烯酸化铜纳米粒子/聚合物复合材料显示出与传统铜基杀生物剂相似的抗菌活性,表明在抗菌或海洋防污涂层中具有潜力 (Anyaogu 等人,2008).

改善铜污染土壤的土壤质量:不溶性聚丙烯酸酯聚合物已显示出增强铜污染土壤中植物生长的潜力并改善土壤质量,表明环境修复应用 (Varennes & Queda,2005).

提高聚合物涂层的耐磨性:铜纳米粒子已被用于提高丙烯酸涂层的抗侵蚀磨损性,展示出增强材料耐久性的潜力 (Kotnarowska,2008).

作用机制

Target of Action

Copper acrylate, like other copper compounds, primarily targets microorganisms. Copper has an established history as an antimicrobial agent, with extensive research determining its efficacy against various microorganisms .

Mode of Action

The mode of action of copper acrylate is multifaceted. The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes. Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses .

Biochemical Pathways

Copper plays several key roles in the human body due to its two oxidation states, Cu(I)/Cu+ (cuprous ion) and Cu(II)/Cu2+ (cupric ion), which endow it with the ability to act as either a recipient or a donor of electrons . Copper ions readily form complexes with biomolecules containing amino acid residues. It has been reported that Cu atoms are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .

Pharmacokinetics

Copper compounds are known to be absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 .

Result of Action

The result of copper acrylate’s action is the destruction of targeted microorganisms. The generation of ROS leads to irreversible damage to the membranes of these organisms, while the release of copper ions leads to RNA degradation and membrane disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of copper acrylate. Copper doesn’t break down in the environment, leading to its accumulation in plants and animals . An excess of copper ions in cells can generate free radicals and increase oxidative stress . Therefore, the concentration of copper acrylate and the presence of other environmental factors can significantly impact its effectiveness.

安全和危害

未来方向

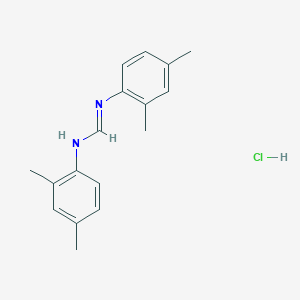

Copper acrylate has potential applications in various fields. For instance, it has been used in the synthesis of new copper (II) carboxylate complexes with imidazole derivatives . Furthermore, copper acrylate could be used in the development of anti-corrosion and anti-fouling coating systems . Future research could focus on exploring more applications of copper acrylate in different areas.

属性

IUPAC Name |

copper;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161197 | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper acrylate | |

CAS RN |

13991-90-7, 20074-76-4 | |

| Record name | Copper acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

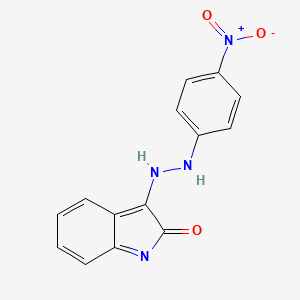

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[imino(3-nitrophenyl)methyl]amino}ethyl)-3-nitrobenzenecarboximidamide dihydrochloride](/img/structure/B7776029.png)

![[2-Oxo-2-(pyridin-1-ium-4-ylamino)ethyl]azanium;dichloride](/img/structure/B7776035.png)

![N-[(benzyloxy)carbonyl]leucylalanine](/img/structure/B7776053.png)